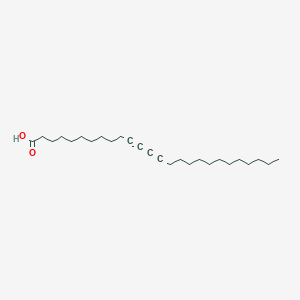
1,4,7,11-Tetramethyl-1,4,7,11-tetraazacyclotetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,11-Tetramethyl-1,4,7,11-tetraazacyclotetradecane: is an organic compound with the molecular formula C14H32N4 . It is a macrocyclic ligand that forms stable complexes with various metal ions. This compound is known for its applications in coordination chemistry, where it acts as a chelating agent, binding strongly to metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4,7,11-Tetramethyl-1,4,7,11-tetraazacyclotetradecane can be synthesized through a series of reactions starting from simpler organic compounds. One common method involves the methylation of 1,4,7,11-tetraazacyclotetradecane using formaldehyde and formic acid . The reaction typically proceeds under mild conditions, with the reactants being mixed and heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4,7,11-Tetramethyl-1,4,7,11-tetraazacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often involving metal complexes.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield metal complexes with higher oxidation states, while substitution reactions can produce derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,4,7,11-tetramethyl-1,4,7,11-tetraazacyclotetradecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with the metal ions, creating a strong and stable bond. This coordination alters the chemical properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states . The compound’s ability to form such complexes is utilized in various catalytic and biological processes.
Vergleich Mit ähnlichen Verbindungen
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: This compound is structurally similar but differs in the position of the methyl groups.
Cyclam (1,4,8,11-tetraazacyclotetradecane): This is the parent compound without the methyl groups.
1,4,7-Trimethyl-1,4,7-triazacyclononane: A smaller macrocyclic ligand with similar coordination properties.
Uniqueness: 1,4,7,11-Tetramethyl-1,4,7,11-tetraazacyclotetradecane is unique due to its specific methylation pattern, which influences its coordination chemistry and reactivity. The presence of methyl groups can enhance the stability of its metal complexes and modify its solubility and other physical properties .
Eigenschaften
CAS-Nummer |
184584-60-9 |
|---|---|
Molekularformel |
C14H32N4 |
Molekulargewicht |
256.43 g/mol |
IUPAC-Name |
1,4,7,11-tetramethyl-1,4,7,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C14H32N4/c1-15-7-5-9-16(2)11-13-18(4)14-12-17(3)10-6-8-15/h5-14H2,1-4H3 |
InChI-Schlüssel |
DTNSNXXVZBNSSO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCN(CCN(CCN(CCC1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)
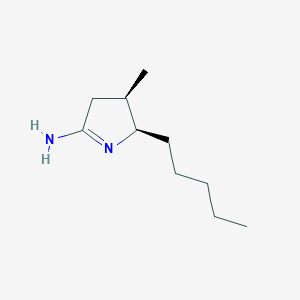
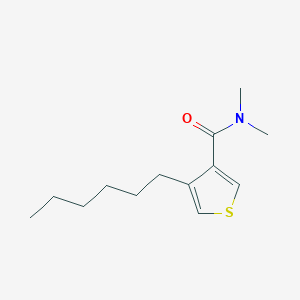

![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)

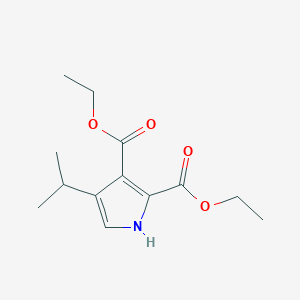
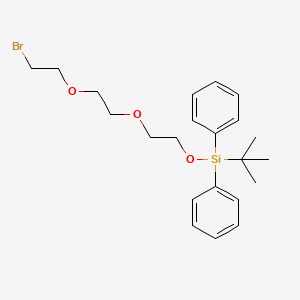
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)

![1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane](/img/structure/B14258411.png)
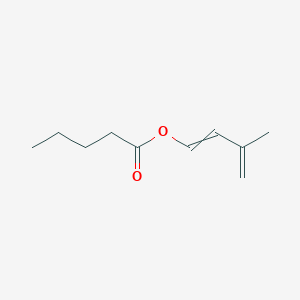
![4-[2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14258419.png)
